

Confirming CEP-28122 On-Target Effects: A Comparative Guide with Genetic Controls

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Compound of Interest

Compound Name: CEP-28122 mesylate
hydrochloride

Cat. No.: B2580781

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122, with other ALK inhibitors, focusing on the confirmation of its on-target effects through genetic controls and supporting experimental data. The information presented is intended to aid researchers in designing and interpreting experiments aimed at validating the mechanism of action of targeted kinase inhibitors.

Executive Summary

CEP-28122 is a highly potent and selective, orally active inhibitor of ALK, a receptor tyrosine kinase that is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. Experimental data demonstrates that CEP-28122 effectively inhibits ALK kinase activity, leading to the suppression of downstream signaling pathways and resulting in cytotoxicity and growth inhibition of ALK-positive cancer cells. The on-target activity of CEP-28122 can be rigorously confirmed using genetic controls, such as siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the ALK gene, which should phenocopy the effects of the

inhibitor. While direct head-to-head experimental comparisons with other ALK inhibitors in single studies are limited, available data indicates that CEP-28122 exhibits high potency, comparable to or exceeding that of other established ALK inhibitors.

Data Presentation: Comparative Performance of ALK Inhibitors

The following tables summarize the biochemical potency and cellular activity of CEP-28122 in comparison to other well-characterized ALK inhibitors. It is important to note that the data for different inhibitors are compiled from separate studies and should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Biochemical Potency Against Recombinant ALK

| Inhibitor | Target | IC50 (nM) | Source |
|------------|--------|-----------|-----------------|
| CEP-28122 | ALK | 1.9 | [1] |
| Crizotinib | ALK | 24 | Varies by study |
| Ceritinib | ALK | 0.2 | Varies by study |
| Alectinib | ALK | 1.9 | Varies by study |
| Brigatinib | ALK | 0.6 | Varies by study |
| Lorlatinib | ALK | <0.07 | Varies by study |

Table 2: Cellular Activity in ALK-Positive Cancer Cell Lines

| Inhibitor | Cell Line | Assay | IC50/GI50 (nM) | Source |
|------------|-------------------|-------------------|----------------|--------|
| CEP-28122 | Sup-M2 (ALCL) | Growth Inhibition | 30 | [1] |
| CEP-28122 | Karpas-299 (ALCL) | Growth Inhibition | 20 | [1] |
| CEP-28122 | NCI-H2228 (NSCLC) | Growth Inhibition | Varies | [1] |
| Crizotinib | H3122 (NSCLC) | Growth Inhibition | 151 ± 14 | [2] |
| Ceritinib | H3122 (NSCLC) | Growth Inhibition | 23 ± 3 | [2] |
| Alectinib | H3122 (NSCLC) | Growth Inhibition | 33 | [3] |

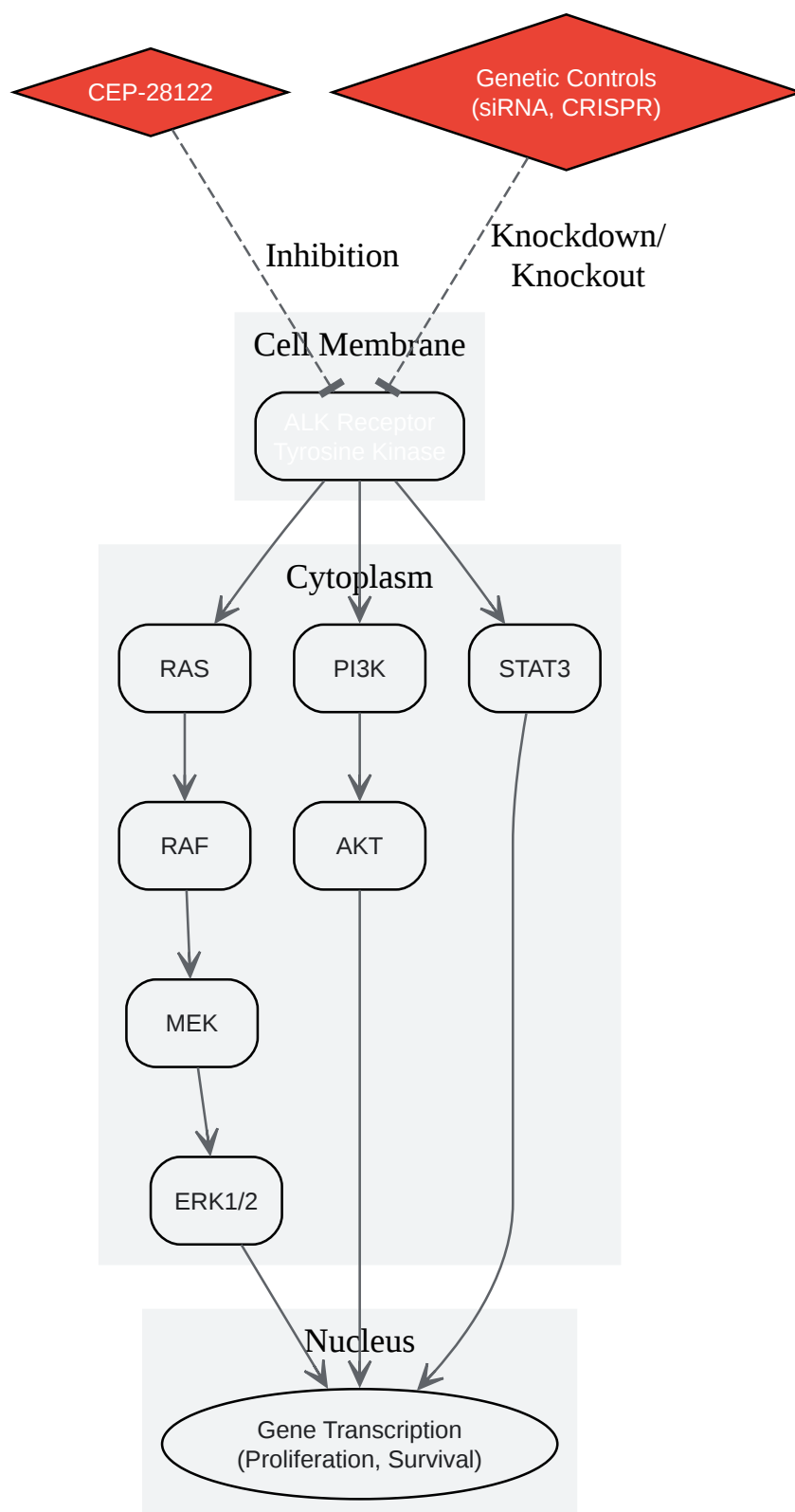
Table 3: Selectivity Profile of CEP-28122

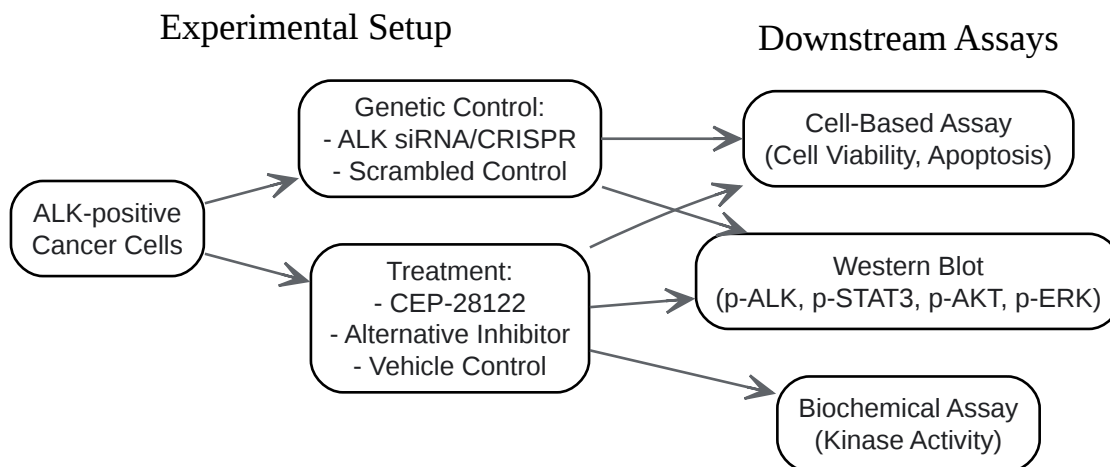
| Kinase | % Inhibition at 1 μM CEP-28122 |
|--------------------------------|--------------------------------|
| ALK | >99% |
| RSK2 | >90% |
| RSK3 | >90% |
| RSK4 | >90% |
| Majority of 259 kinases tested | <50% |

Data from Cheng et al., 2012.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows





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